molecular formula C9H3F6NO B1413081 2-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile CAS No. 1803862-25-0

2-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile

Cat. No.: B1413081
CAS No.: 1803862-25-0
M. Wt: 255.12 g/mol
InChI Key: VFEFVQOGZYIUKR-UHFFFAOYSA-N
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Description

2-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a benzonitrile core

Chemical Reactions Analysis

Types of Reactions

2-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzonitrile core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran (THF), and catalysts to enhance reaction efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxybenzoic acid derivatives, while substitution reactions can produce a wide range of functionalized benzonitrile compounds .

Mechanism of Action

The mechanism by which 2-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy and trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on the same benzonitrile core. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(trifluoromethoxy)-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F6NO/c10-8(11,12)6-3-1-2-5(4-16)7(6)17-9(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEFVQOGZYIUKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)OC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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